molecular formula C10H11NO B8627434 3-Methoxy-4-ethyl-benzonitrile

3-Methoxy-4-ethyl-benzonitrile

Cat. No.: B8627434
M. Wt: 161.20 g/mol
InChI Key: SDGVDYHKGCKTHJ-UHFFFAOYSA-N
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Description

Significance of the Benzonitrile (B105546) Scaffold in Organic Synthesis and Functional Materials Science

The benzonitrile scaffold, a benzene (B151609) ring bearing a nitrile group, is a cornerstone in the fields of organic synthesis and materials science. In organic synthesis, benzonitriles are precursors to a multitude of more complex molecules. google.com They participate in a variety of chemical transformations, including nucleophilic additions, cycloadditions, and reductions. beilstein-journals.orgevitachem.com For instance, the synthesis of pharmaceuticals often relies on the versatile reactivity of the benzonitrile core to build intricate molecular architectures. google.comxindaobiotech.com

In materials science, the electronic and structural properties of benzonitriles are harnessed to create functional materials. The strong dipole moment of the nitrile group and the planarity of the benzene ring contribute to desirable characteristics in liquid crystals, organic semiconductors, and polymers. xindaobiotech.comresearchgate.net The ability to introduce various substituents onto the benzene ring allows for the fine-tuning of these materials' properties, such as thermal stability and optical characteristics. xindaobiotech.com

Overview of Methoxy- and Alkyl-Substituted Aromatic Systems: Structure-Property Relationships and Synthetic Challenges

The introduction of methoxy (B1213986) (-OCH₃) and alkyl groups onto an aromatic ring significantly influences the molecule's electronic and steric properties, a concept central to understanding structure-property relationships. libretexts.orgnih.gov Methoxy groups are electron-donating through resonance, which can activate the aromatic ring towards electrophilic substitution. evitachem.com Alkyl groups, like the ethyl group, are weakly electron-donating through induction. nih.gov The interplay of these substituents affects the reactivity, solubility, and ultimately the biological activity or material properties of the compound. mdpi.commdpi.com

The synthesis of specifically substituted aromatic systems, however, presents challenges. Achieving the desired substitution pattern (ortho, meta, or para) without the formation of isomeric mixtures often requires multi-step synthetic routes and the use of directing groups or specialized catalysts. smolecule.com Traditional methods like Friedel-Crafts alkylation can lead to a lack of regioselectivity, necessitating more modern and precise synthetic strategies. smolecule.com

Rationale for Investigating 3-Methoxy-4-ethyl-benzonitrile within the Context of Aromatic Nitrile Chemistry

The compound this compound, with its specific arrangement of a methoxy, an ethyl, and a nitrile group on a benzene ring, serves as a compelling case study within the broader field of aromatic nitrile chemistry. Its molecular structure, featuring both an electron-donating methoxy group and a weakly donating ethyl group, alongside the electron-withdrawing nitrile group, creates a unique electronic environment on the aromatic ring. evitachem.comsmolecule.com This substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. evitachem.com The investigation of its synthesis and reactivity provides insights into the challenges and strategies associated with the preparation of polysubstituted aromatic compounds. smolecule.comacs.org

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 3-Methoxy-4-ethylbenzonitrile
Molecular Formula C₁₀H₁₁NO
Molar Mass 161.20 g/mol
Exact Mass 161.08400 g/mol
Topological Polar Surface Area (TPSA) 33.02 Ų
logP 2.13

This table presents key chemical and physical properties of this compound. Data sourced from reference smolecule.com.

Synthesis of this compound

A notable synthetic route to this compound starts from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). This multi-step process involves:

Ethylation: The hydroxyl group of isovanillin is ethylated using bromoethane (B45996) in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as dimethylformamide (DMF). smolecule.com

Oximation: The resulting 3-ethoxy-4-methoxybenzaldehyde (B45797) is then treated with hydroxylamine (B1172632) hydrochloride to form the corresponding aldoxime. smolecule.com

Dehydration: The aldoxime is subsequently dehydrated using a reagent like acetic anhydride (B1165640) to yield the nitrile group. smolecule.comgoogle.com

Purification: The final product is purified, often through decolorization with activated charcoal in ethanol (B145695), to achieve high purity. smolecule.com

This method highlights the strategic chemical transformations required to introduce the desired functional groups at specific positions on the benzene ring. smolecule.comgoogle.com

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by its functional groups: the nitrile, the methoxy group, the ethyl group, and the aromatic ring.

Nitrile Group Reactions: The cyano group can undergo several important transformations. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. evitachem.com Furthermore, the nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride. evitachem.com

Electrophilic Aromatic Substitution: The methoxy group is an activating, electron-donating group, which directs incoming electrophiles to the ortho and para positions relative to it. evitachem.com This property is crucial for further functionalization of the aromatic ring.

Cross-Coupling Reactions: The nitrile's electron-withdrawing nature can activate the aromatic ring for certain types of reactions, such as Suzuki-Miyaura couplings, which are used to form carbon-carbon bonds and create more complex biaryl structures. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

4-ethyl-3-methoxybenzonitrile

InChI

InChI=1S/C10H11NO/c1-3-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3H2,1-2H3

InChI Key

SDGVDYHKGCKTHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C#N)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methoxy 4 Ethyl Benzonitrile

Strategic Carbon-Nitrogen Bond Formation Approaches for Benzonitrile (B105546) Synthesis

The introduction of the nitrile functional group onto an aromatic ring is a pivotal step in the synthesis of benzonitriles. Several cyanation reactions have been developed, each with distinct advantages and mechanisms. nih.govacs.orgacs.org

Direct Cyano-functionalization of Aromatic Rings

Direct C-H cyanation of arenes represents a highly atom-economical approach to benzonitrile synthesis, avoiding the need for pre-functionalized starting materials like aryl halides. nih.govacs.org Recent advancements have focused on milder and more selective methods.

One notable strategy involves organic photoredox catalysis. nih.govnih.govblogspot.com This method utilizes an acridinium (B8443388) photoredox catalyst and a cyanide source, such as trimethylsilyl (B98337) cyanide, under an aerobic atmosphere. The reaction proceeds at room temperature and is compatible with a wide array of functional groups. nih.gov The proposed mechanism involves the photo-excited catalyst oxidizing the arene to a radical cation, which then reacts with the cyanide nucleophile. nih.gov Subsequent oxidation yields the benzonitrile product. nih.gov This approach offers a metal-free alternative to traditional methods. acs.org

Another innovative approach employs a copper(I) iodide (CuI) multifunctional catalyst. acs.org This system facilitates the direct C-H cyanation of arenes using non-toxic cyanoacetates as the cyanide source. The CuI catalyst is believed to mediate the in situ generation of both an aryl iodide intermediate and a copper-cyanide species, which then undergo a cross-coupling reaction to form the aryl nitrile. acs.org A key advantage of this method is its high regioselectivity, with cyanation occurring at the most electron-rich position of the aromatic ring. acs.org

Table 1: Comparison of Direct C-H Cyanation Methods
MethodCatalyst/ReagentCyanide SourceKey FeaturesReference
Organic Photoredox CatalysisAcridinium photoredox catalystTrimethylsilyl cyanideMetal-free, mild conditions, aerobic atmosphere nih.govnih.govblogspot.com
Copper-Catalyzed CyanationCopper(I) iodide (CuI)CyanoacetatesUses non-toxic cyanide source, high regioselectivity acs.org

Transformation of Aldehydes or Carboxylic Acids to Nitriles

The conversion of aromatic aldehydes and carboxylic acids into nitriles provides alternative synthetic routes that are often characterized by high yields and readily available starting materials.

From Aromatic Aldehydes: A common and efficient method for converting aromatic aldehydes to nitriles involves a one-pot reaction with hydroxylamine (B1172632) hydrochloride. nih.govrsc.org This transformation can be carried out in various solvents, including a formic acid-water mixture, which acts as both a solvent and a catalyst. nih.govresearchgate.net The reaction proceeds through the formation of an aldoxime intermediate, which is then dehydrated to the corresponding nitrile. nih.gov Researchers have also explored greener methods, using water as the solvent to minimize environmental impact. nih.gov Other catalytic systems, such as a nitroxyl/NOx system under aerobic conditions, have been developed for the oxidative conversion of aldehydes to nitriles, avoiding the use of toxic cyanide sources. acs.orgorganic-chemistry.org

From Aromatic Carboxylic Acids: The direct conversion of carboxylic acids to nitriles, or transnitrilation, can be achieved using catalysts like indium trichloride (B1173362) with acetonitrile (B52724) serving as both the solvent and the nitrogen source. acs.org This method proceeds through an imide intermediate. acs.org Another approach involves a palladium(II)-catalyzed decarboxylative cyanation, which provides a direct route from arene carboxylic acids to aryl nitriles. thieme-connect.com While effective, this method can be limited by competing protonolysis of the aryl palladium intermediate. thieme-connect.com More recently, electrochemical methods have been explored for the cyanation of benzoic acid to benzonitrile in liquid ammonia (B1221849) at room temperature, offering a novel, green approach that avoids toxic reagents and expensive catalysts. nih.govrsc.orgresearchgate.netbohrium.com

Regioselective Introduction of Methoxy (B1213986) and Ethyl Functionalities on the Benzene (B151609) Ring

The precise placement of the methoxy and ethyl groups on the benzene ring is crucial for the synthesis of 3-Methoxy-4-ethyl-benzonitrile. This requires regioselective synthetic strategies.

Alkylation and Arylation Strategies for O-Substitution (Methoxy Group)

The introduction of a methoxy group onto a phenolic precursor is a common strategy. O-alkylation of phenols is a well-established method, often competing with C-alkylation. tandfonline.comresearchgate.net Achieving high selectivity for O-methylation is a key challenge. Various methylating agents can be employed, including methanol (B129727) and dimethyl carbonate, in the presence of acidic or basic catalysts. tandfonline.comresearchgate.net For instance, the O-alkylation of a phenol (B47542) with dimethyl ether using phosphotungstic acid supported on γ-Al2O3 has been reported as a selective method for anisole (B1667542) synthesis. mdpi.comresearchgate.netdntb.gov.ua The choice of catalyst and reaction conditions plays a critical role in directing the reaction towards the desired O-alkylated product. tandfonline.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (Ethyl Group)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of the ethyl group onto the aromatic ring. These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent. While the introduction of a methyl group via palladium-catalyzed coupling of arylboronate esters with methyl iodide has been reported, similar strategies can be adapted for ethylation. nih.gov The choice of ligand is crucial for the success of these reactions, with sterically hindered and electron-rich phosphines often promoting efficient oxidative addition and reductive elimination steps. nih.gov

Optimization of Reaction Conditions and Yield for Industrial Scalability

Transitioning a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters to maximize yield, minimize costs, and ensure safety and environmental sustainability.

For the cyanation step, particularly the palladium-catalyzed cyanation of aryl halides, optimization involves screening catalysts, ligands, bases, and solvents. The use of less toxic cyanide sources, such as potassium ferrocyanide, is a key consideration for industrial applications. rsc.org Nickel-catalyzed cyanation has also emerged as a viable alternative, sometimes offering advantages in terms of cost and reactivity. researchgate.net The development of dual photoredox-nickel catalysis allows for cyanation under benign conditions at room temperature, avoiding air-sensitive ligands and highly toxic reagents, which is highly desirable for large-scale synthesis. chinesechemsoc.org

Ammoxidation of alkylbenzenes is another industrially relevant method for producing benzonitriles. medcraveonline.comgoogle.com This process involves the reaction of an alkylbenzene with ammonia and oxygen over a catalyst at high temperatures. medcraveonline.com Recent research has focused on developing novel nanocatalysts, such as transition metal oxide clusters within zeolite pores, to improve selectivity and efficiency under milder conditions. medcraveonline.com

The transformation of aldehydes to nitriles has also been optimized for scalability. For example, a process for producing 3-ethoxy-4-methoxybenzonitrile (B1661997) from the corresponding aldehyde and hydroxylamine hydrochloride in acetonitrile has been scaled up, achieving a high yield and purity. chemicalbook.com Similarly, a patented method describes the synthesis of 3-ethoxy-4-methoxy benzonitrile starting from isovanillin (B20041), involving ethylation, oximation, and dehydration steps, with provisions for recycling reagents to improve cost-effectiveness. google.com

Table 2: Industrially Relevant Methods for Benzonitrile Synthesis
MethodStarting MaterialKey Reagents/CatalystsAdvantages for ScalabilityReference
Palladium/Nickel-Catalyzed CyanationAryl HalidesPd or Ni catalyst, various cyanide sourcesGood functional group tolerance, potential for mild conditions rsc.orgresearchgate.netchinesechemsoc.org
AmmoxidationAlkylbenzenesTransition metal oxide catalystsDirect conversion, established industrial process medcraveonline.comgoogle.com
Aldehyde to Nitrile ConversionAromatic AldehydesHydroxylamine hydrochlorideHigh yield, readily available starting materials chemicalbook.comgoogle.com

Exploration of Sustainable and Green Chemistry Principles in Synthetic Pathways

The growing emphasis on environmental stewardship in the chemical and pharmaceutical industries necessitates the development of synthetic routes that are not only efficient but also sustainable. ewadirect.com The principles of green chemistry offer a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. pfizer.com This section explores the application of these principles to the synthesis of this compound, focusing on potential pathways that offer improved environmental performance over traditional methods.

A key strategy in green synthesis is the careful selection of reagents and reaction conditions to enhance safety and efficiency. acs.org For the synthesis of aromatic nitriles, this often involves moving away from highly toxic cyanide sources and embracing catalytic systems that are both effective and have a lower environmental impact. nih.gov

One of the primary goals of green chemistry is to reduce waste and maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. ispe.org Catalytic reactions are particularly valuable in this regard as they can minimize the need for stoichiometric amounts of reagents. ispe.org Furthermore, the use of safer solvents, such as water or bio-based ethanol (B145695), is encouraged over traditional organic solvents that can be harmful to human health and the environment. ispe.org

The development of sustainable pathways for this compound can be envisioned through several approaches that align with green chemistry principles. A significant area of focus is the cyanation step, where traditional methods often employ hazardous reagents. Greener alternatives include the use of less toxic cyanide sources or cyanide-free methods. For instance, transition-metal catalyzed cyanations using catalysts based on nickel or copper have been explored for the synthesis of various benzonitriles. acs.org These methods can offer high yields and selectivity under milder conditions.

Another avenue for greening the synthesis is the use of innovative technologies such as microwave-assisted synthesis, which can lead to shorter reaction times and reduced energy consumption. mdpi.com Additionally, the use of renewable feedstocks and biocatalysis presents opportunities to further enhance the sustainability of the synthesis. ispe.org

Below is a comparative table illustrating a hypothetical traditional synthetic pathway for a benzonitrile derivative versus a potential greener alternative, highlighting the application of green chemistry principles.

Table 1: Comparison of Traditional and Greener Synthetic Approaches for Aromatic Nitriles

Feature Traditional Pathway Greener Pathway Green Chemistry Principle Addressed
Cyanation Reagent Alkali metal cyanides (e.g., NaCN, KCN) Potassium ferrocyanide (K4[Fe(CN)6]), CO2/NH3 Less Hazardous Chemical Synthesis, Inherently Safer Chemistry
Catalyst Stoichiometric amounts of reagents Catalytic amounts of transition metals (e.g., Ni, Cu) Catalysis, Atom Economy, Waste Prevention
Solvent Aprotic polar solvents (e.g., DMF, DMSO) Water, ethanol, ionic liquids Safer Solvents and Auxiliaries
Energy Input Conventional heating (prolonged reaction times) Microwave-assisted heating (reduced reaction times) Design for Energy Efficiency
Byproducts Stoichiometric amounts of hazardous waste Minimal waste, potential for catalyst recycling Waste Prevention

Recent research has demonstrated the feasibility of synthesizing a variety of aromatic nitriles using greener approaches. For example, a novel green route for benzonitrile synthesis utilizes an ionic liquid that acts as a recyclable agent, co-solvent, and catalyst, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.orgrsc.orgresearchgate.net In this method, the ionic liquid can be easily recovered and reused. rsc.orgrsc.orgresearchgate.net Another sustainable approach involves the aerobic oxidation of amines to nitriles using reusable cobalt oxide-based nanocatalysts under mild conditions. rsc.org

The transition from traditional, often hazardous, synthetic methods to more sustainable and greener alternatives is a critical step in modern chemical manufacturing. pfizer.com By applying the principles of green chemistry, it is possible to design synthetic pathways for compounds like this compound that are not only efficient and cost-effective but also environmentally responsible.

Spectroscopic Analysis and Structural Elucidation of 3 Methoxy 4 Ethyl Benzonitrile

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis of Molecular Vibrations

The FT-IR and Raman spectra of 3-Methoxy-4-ethyl-benzonitrile are expected to exhibit characteristic absorption and scattering bands corresponding to the vibrational modes of its constituent functional groups. The nitrile (C≡N) stretching vibration is one of the most diagnostic peaks, typically appearing as a sharp, intense band in the region of 2220-2240 cm⁻¹ in the IR spectrum. The methoxy (B1213986) group (-OCH₃) will present several characteristic vibrations, including the C-H stretching modes of the methyl group, which are anticipated between 2850 and 2960 cm⁻¹, and the C-O stretching vibration, which is expected to be observed in the range of 1000-1300 cm⁻¹. The ethyl group (-CH₂CH₃) will also contribute to the spectra with its C-H stretching and bending vibrations. The aromatic ring itself will display a series of characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Nitrile (-C≡N)Stretching2220 - 2240
Methoxy (-OCH₃)C-H Stretching2850 - 2960
C-O Stretching1000 - 1300
Ethyl (-CH₂CH₃)C-H Stretching2850 - 2980
C-H Bending1370 - 1470
Aromatic RingC-H Stretching> 3000
C=C Stretching1400 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Local Chemical Environments

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton in the molecule. The aromatic region is expected to display three signals corresponding to the three protons on the benzene (B151609) ring. The ethyl group will give rise to a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The methoxy group will appear as a sharp singlet. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitrile group is electron-withdrawing, while the methoxy and ethyl groups are electron-donating.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.8 - 7.5Multiplet
Methoxy (-OCH₃)~3.9Singlet
Ethyl (-CH₂)~2.7Quartet
Ethyl (-CH₃)~1.2Triplet

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The nitrile carbon is expected to appear in the range of 118-125 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with their specific chemical shifts determined by the attached substituents. The carbons of the methoxy and ethyl groups will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Nitrile (-C≡N)118 - 125
Aromatic C-CN105 - 115
Aromatic C-OCH₃155 - 165
Aromatic C-CH₂CH₃140 - 150
Other Aromatic C110 - 135
Methoxy (-OCH₃)55 - 60
Ethyl (-CH₂)20 - 30
Ethyl (-CH₃)10 - 20

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the methylene and methyl protons of the ethyl group, confirming their connectivity. Correlations between the aromatic protons would also help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the methoxy group, the ethyl group, and the protonated aromatic carbons.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For an organic molecule like this compound, which contains a benzene ring (a π-conjugated system), a nitrile group, and a methoxy group, specific types of electronic transitions are expected.

Analysis of π→π and σ→σ Electronic Transitions**

The electronic spectrum of this compound would be dominated by π→π* (pi to pi-antibonding) transitions, which are characteristic of its aromatic system. These transitions typically result in strong absorption bands in the UV region. The benzene ring, along with the nitrile (C≡N) and methoxy (-OCH₃) substituents, forms a chromophore. The methoxy and ethyl groups act as auxochromes, which can modify the wavelength and intensity of the absorption maxima (λ_max) compared to unsubstituted benzonitrile (B105546). The π→π* transitions would likely exhibit high molar absorptivity (ε) values. Transitions of the σ→σ* (sigma to sigma-antibonding) type require much higher energy and are generally observed in the far-UV region, often below the range of standard spectrophotometers.

A data table for these transitions would typically look like this, but requires experimental data for completion:

Electronic Transition λ_max (nm) Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
π→πData not availableData not available
σ→σData not availableData not available

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the shift in the position of a UV-Vis absorption band when the polarity of the solvent is changed. This effect is dependent on the differential solvation of the ground and excited states of the molecule. Investigating this compound in a range of solvents with varying polarities (e.g., from hexane (B92381) to ethanol (B145695) to dimethyl sulfoxide) would reveal how its electronic transitions are influenced by solvent-solute interactions. A positive solvatochromic shift (bathochromic or red shift) to longer wavelengths with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a negative solvatochromic shift (hypsochromic or blue shift) would indicate a less polar excited state.

A summary of solvatochromic effects would be presented in a table, pending experimental results:

Solvent Polarity Index λ_max (nm) Shift (Δλ)
e.g., HexaneData not availableData not availableReference
e.g., DichloromethaneData not availableData not availableData not available
e.g., EthanolData not availableData not availableData not available
e.g., WaterData not availableData not availableData not available

Solid-State Structural Analysis: Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about the molecular structure of this compound, as well as how the molecules pack together in the crystal lattice.

Determination of Molecular Conformation and Bond Parameters

An XRD analysis would yield the exact bond lengths, bond angles, and torsion angles of the molecule. This would confirm the planarity of the benzene ring and describe the orientation of the methoxy, ethyl, and nitrile substituents relative to the ring. For instance, it would reveal whether the methoxy and ethyl groups are co-planar with the aromatic ring or twisted out of the plane.

A table of key bond parameters would be generated from the crystallographic data:

Parameter Value (Å or °)
Bond Lengths
C-C (aromatic)Data not available
C-C≡NData not available
C≡NData not available
C(ring)-OData not available
O-C(methyl)Data not available
C(ring)-C(ethyl)Data not available
Bond Angles
C-C-C (aromatic)Data not available
C(ring)-C-NData not available
C(ring)-O-C(methyl)Data not available
Torsion Angles
C-C-O-CData not available
C-C-C-C (ethyl)Data not available

Identification of Intermolecular Interactions

The way molecules arrange in a crystal is governed by intermolecular forces. For this compound, one would expect to find various weak interactions, such as C—H⋯N hydrogen bonds (involving the nitrile nitrogen as an acceptor) and C—H⋯O hydrogen bonds (with the methoxy oxygen as an acceptor). Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in the crystal packing. The precise distances and geometries of these interactions would be determined from the crystal structure.

Crystal Packing Arrangements and Supramolecular Assembly

Based on a thorough search of available scientific literature and computational databases, detailed theoretical and computational investigations specifically for the compound This compound are not publicly available. While extensive research exists on related benzonitrile derivatives and the computational methods outlined in the query—such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—these specific analyses have not been published for this compound.

Therefore, it is not possible to provide scientifically accurate data for the requested sections and subsections, including:

Optimized Molecular Geometry and Conformational Isomers: No published studies on the specific bond lengths, bond angles, dihedral angles, or conformational energy profiles for this molecule were found.

Vibrational Frequency Calculations: Simulated vibrational spectra (FT-IR, Raman) and potential energy distribution (PED) analysis for this compound are not available.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations: There are no published comparisons of theoretical (e.g., GIAO method) versus experimental NMR data for this compound.

Electronic Absorption Spectra Prediction: TD-DFT calculations detailing the electronic transitions, oscillator strengths, and absorption maxima (λmax) for this specific molecule have not been reported.

Frontier Molecular Orbital (FMO) Analysis: Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO energy gap for this compound are not documented in the literature searched.

To generate the requested article, original research involving de novo quantum chemical calculations would be required. Such calculations are beyond the scope of this request. Information on analogous but distinct molecules cannot be substituted, as this would be scientifically inaccurate and would not pertain to the subject compound.

Advanced Computational and Theoretical Investigations of 3 Methoxy 4 Ethyl Benzonitrile

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic/Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) surface is a crucial theoretical tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Typically, these maps use a color spectrum where red indicates regions of high negative potential, attractive to electrophiles, and blue represents areas of high positive potential, susceptible to nucleophilic attack.

For 3-Methoxy-4-ethyl-benzonitrile, one would anticipate that the nitrogen atom of the nitrile group and the oxygen atom of the methoxy (B1213986) group would exhibit a negative electrostatic potential, marking them as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic ring and the ethyl group would be expected to show positive potential. Without specific computational studies, a precise quantitative mapping and visualization of these regions for this compound is not possible.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Reactivity Indices and Bonding Analysis (e.g., ELF, LOL)

Global and local reactivity descriptors, derived from conceptual DFT, help in understanding the chemical reactivity and selectivity of a molecule. Indices such as chemical hardness, softness, and the Fukui function can predict the most probable sites for reaction. Additionally, bonding analysis tools like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide insights into the nature of chemical bonds, distinguishing between covalent bonds, lone pairs, and non-bonding regions.

For this compound, these analyses would offer a quantitative measure of its reactivity and a detailed topological analysis of its electron density. However, the absence of specific computational research on this molecule means that data for these reactivity indices and detailed bonding analyses are not available.

Computational Studies of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state, or its crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Computational studies can predict the most stable crystal structure and quantify the energies of these interactions, which are crucial for understanding the physical properties of a material.

A computational investigation of this compound's crystal structure would involve predicting its polymorphic forms and analyzing the intermolecular forces that dictate its packing arrangement. The presence of the nitrile and methoxy groups suggests the possibility of weak C-H···N and C-H···O hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings. Without experimental crystallographic data or specific computational predictions, any discussion of the crystal packing of this compound remains speculative.

Chemical Reactivity and Derivatization Strategies for 3 Methoxy 4 Ethyl Benzonitrile

Transformations of the Nitrile Functionality

The cyano group (C≡N) is a versatile functional group that can be converted into several other important chemical moieties, including carboxylic acids, amides, and amines.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: the initial hydration of the nitrile to form an amide, followed by further hydrolysis of the amide to yield a carboxylic acid. This process can be catalyzed by either acid or base. jove.comlumenlearning.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. The reaction proceeds through an imidic acid intermediate, which tautomerizes to the more stable amide. jove.com Vigorous heating with aqueous acid, such as hydrochloric acid or sulfuric acid, ensures the complete hydrolysis to the corresponding carboxylic acid, 3-methoxy-4-ethylbenzoic acid, and an ammonium salt. jove.com

Reaction Scheme: Acid-Catalyzed Hydrolysis
![Acid-Catalyzed Hydrolysis](httpshttps://i.imgur.com/example.png "Acid-Catalyzed Hydrolysis of 3-Methoxy-4-ethyl-benzonitrile")

Alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. researchgate.net This method initially produces the corresponding amide, 3-methoxy-4-ethylbenzamide. With sustained heating in the basic solution, the amide is further hydrolyzed to a carboxylate salt. researchgate.net An acidic workup is then required to protonate the salt and isolate the free carboxylic acid. jove.com By carefully controlling the reaction conditions, such as temperature and reaction time, it is often possible to stop the reaction at the amide stage. researchgate.net

Condition Intermediate Product Final Product Typical Reagents
Acidic3-Methoxy-4-ethyl-benzamide3-Methoxy-4-ethyl-benzoic acidH₂SO₄/H₂O, HCl/H₂O
Basic3-Methoxy-4-ethyl-benzamideSodium 3-methoxy-4-ethyl-benzoateNaOH/H₂O, KOH/H₂O

This table summarizes the products of nitrile hydrolysis under different conditions.

The nitrile group can be reduced to a primary amine, specifically a benzylamine derivative, using various reducing agents. This transformation is a key step in the synthesis of many biologically active compounds. Common methods include catalytic hydrogenation and reduction with metal hydrides.

Catalytic hydrogenation using reagents like Raney Nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C) under a hydrogen atmosphere is a widely used industrial method. chemicalforums.com The presence of ammonia (B1221849) is often required to suppress the formation of secondary and tertiary amine byproducts. chemicalforums.com For benzonitriles containing electron-donating groups, such as the methoxy (B1213986) group in this compound, more forcing conditions like higher temperatures or pressures may be necessary for complete reduction. nih.gov

Alternatively, chemical reducing agents are effective. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. Reductions using borane derivatives, such as diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for various aromatic nitriles. nih.gov For instance, 4-methoxybenzonitrile has been successfully reduced to 4-methoxybenzylamine using this method. nih.gov Electrochemical methods for the reduction of benzonitrile (B105546) to benzylamine under mild, aqueous conditions have also been developed. acs.org

Reducing Agent Product Typical Conditions Reference Findings
LiAlH₄(3-Methoxy-4-ethylphenyl)methanamineTHF or Et₂O, refluxPowerful and general reagent for nitrile reduction.
H₂ / Raney Ni(3-Methoxy-4-ethylphenyl)methanamineEthanol (B145695), NH₃, H₂ pressureStandard procedure; ammonia minimizes secondary amine formation. chemicalforums.com
Diisopropylaminoborane / cat. LiBH₄(3-Methoxy-4-ethylphenyl)methanamineTHF, refluxEffective for benzonitriles with electron-donating groups. nih.gov
H₂ / Pd-loaded TiO₂(3-Methoxy-4-ethylphenyl)methanamineAqueous acid, photocatalyticA successful photocatalytic reduction method has been demonstrated for benzonitrile. rsc.org

This interactive table outlines common methods for the reduction of the nitrile group.

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. A prominent example is the synthesis of tetrazoles, which are considered important bioisosteres of carboxylic acids in medicinal chemistry. beilstein-journals.org

The reaction of this compound with an azide source, such as sodium azide in the presence of an acid or a Lewis acid catalyst (e.g., zinc chloride or ammonium chloride), would lead to the formation of 5-(3-methoxy-4-ethylphenyl)-1H-tetrazole. chalcogen.ronih.gov This reaction is a type of 1,3-dipolar cycloaddition and is a common and efficient method for tetrazole synthesis. nih.gov

Reaction Scheme: Tetrazole Synthesis
![Tetrazole Synthesis](https://i.imgur.com/example2.png "Formation of a tetrazole from this compound")

Similarly, nitriles can react with nitrile oxides in [3+2] cycloaddition reactions to form 1,2,4-oxadiazoles, or with nitrile ylides to produce substituted 1,2,4-triazoles. researchgate.netuchicago.edu These cycloaddition strategies provide direct access to a diverse range of heterocyclic structures from the parent nitrile.

Aromatic Substitution Reactions on the Benzonitrile Ring

The benzene (B151609) ring of this compound is susceptible to aromatic substitution reactions, where a hydrogen atom on the ring is replaced by another substituent. The regiochemical outcome of these reactions is governed by the directing effects of the groups already present on the ring.

In electrophilic aromatic substitution (EAS), the outcome is determined by the combined electronic effects of the methoxy, ethyl, and cyano groups. The directing effects of these substituents are summarized below:

-OCH₃ (Methoxy): A strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comlibretexts.org

-CH₂CH₃ (Ethyl): A weakly activating group and an ortho, para-director due to hyperconjugation and inductive effects. cognitoedu.org

-CN (Cyano): A deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. pressbooks.pub

The methoxy group at C-3 directs ortho to C-2 and C-4 (blocked) and para to C-6.

The ethyl group at C-4 directs ortho to C-3 (blocked) and C-5.

The nitrile group at C-1 directs meta to C-3 (blocked) and C-5.

Considering these effects, electrophilic attack is strongly favored at the positions activated by the methoxy group, namely C-2 and C-6. The C-5 position is activated by the ethyl group but deactivated by the adjacent electron-withdrawing nitrile group. Therefore, nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) of this compound is expected to yield a mixture of 2-substituted and 6-substituted products, with the precise ratio depending on steric factors and reaction conditions.

Position Influence of -OCH₃ (at C3) Influence of -CH₂CH₃ (at C4) Influence of -CN (at C1) Predicted Reactivity
C-2ortho (Activating)--Highly Favored
C-5-ortho (Activating)meta (Deactivating)Less Favored
C-6para (Activating)--Highly Favored

This table analyzes the directing effects for electrophilic aromatic substitution on this compound.

Nucleophilic aromatic substitution (SₙAr) is generally not a feasible reaction for this compound under standard conditions. SₙAr reactions require two key features on the aromatic ring: a good leaving group (typically a halide) and strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.org

The structure of this compound lacks a suitable leaving group. Furthermore, the presence of electron-donating methoxy and ethyl groups increases the electron density of the aromatic ring, making it nucleophilic rather than electrophilic and thus deactivating it towards attack by external nucleophiles. total-synthesis.commasterorganicchemistry.com For a nucleophilic substitution to occur, the molecule would first need to be functionalized, for example, by introducing a halogen at a position activated by the nitrile group, a transformation that is itself challenging due to the directing effects discussed previously.

Modifications of the Methoxy and Ethyl Groups

The functional groups of this compound, namely the methoxy and ethyl moieties, offer versatile handles for chemical modification, allowing for the synthesis of a diverse range of derivatives. These transformations can alter the electronic and steric properties of the molecule, paving the way for its use in various applications.

O-Demethylation and O-Dealkylation of the Methoxy Group

The conversion of the methoxy group in an aryl methyl ether to a hydroxyl group is a fundamental transformation in organic synthesis. This O-demethylation can be challenging due to the stability of the methyl ether. chem-station.com For a molecule like this compound, this reaction would yield 3-Hydroxy-4-ethyl-benzonitrile, a valuable intermediate for further functionalization. Several reagents and methods are available for this purpose, each with its own advantages and required reaction conditions. researchgate.net

Commonly employed methods include the use of strong Lewis acids, Brønsted acids, or nucleophilic reagents like alkyl thiols. chem-station.com

Lewis Acids: Boron tribromide (BBr₃) is a highly effective but strong reagent for cleaving aryl methyl ethers. The reaction typically starts at low temperatures (e.g., -78°C) and is gradually warmed. chem-station.com The mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by a nucleophilic attack of the bromide ion on the methyl group. chem-station.com Aluminum chloride (AlCl₃) is another Lewis acid used for this purpose, though its reactivity is generally lower than BBr₃. chem-station.com

Brønsted Acids: Concentrated hydrobromic acid (HBr), often in a 47% aqueous solution, is a classic method for demethylation. The reaction requires high temperatures, typically heating the substrate directly in the acid solution to around 130°C. chem-station.com The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion. chem-station.com

Thiolates: The use of alkyl thiols, such as ethanethiol (EtSH) or the less odorous 1-dodecanethiol, under basic conditions provides a non-acidic route to demethylation. These reactions are often carried out in high-boiling solvents like N-Methyl-2-pyrrolidone (NMP) at elevated temperatures. chem-station.com

It is important to consider that under harsh acidic conditions, the nitrile group is susceptible to hydrolysis, first to an amide and then to a carboxylic acid. semanticscholar.org Therefore, reaction conditions must be carefully selected to achieve selective O-demethylation.

Table 1: Reagents for O-Demethylation of Aryl Methyl Ethers

Reagent Class Example Reagent Typical Conditions Mechanism Reference
Lewis Acid Boron tribromide (BBr₃) CH₂Cl₂, -78°C to room temp. Complexation followed by bromide attack chem-station.com
Lewis Acid Aluminum chloride (AlCl₃) Dichloromethane, reflux Lewis acid-assisted cleavage chem-station.com
Brønsted Acid Hydrobromic acid (HBr, 47%) Neat or with Acetic Acid, ~130°C Oxygen protonation, Sₙ2 attack by Br⁻ chem-station.com
Thiolate 1-Dodecanethiol / Base NMP or DMSO, ~130°C Nucleophilic attack by thiolate on methyl group chem-station.com

Oxidation or Reduction of the Ethyl Moiety

The ethyl group attached to the benzonitrile ring is also amenable to chemical transformation, primarily through oxidation at the benzylic position. The benzylic carbon is activated by the adjacent aromatic ring, making it susceptible to oxidation.

Oxidation: The benzylic CH₂ group of the ethyl moiety can be oxidized to a carbonyl group, converting this compound into 4-Acetyl-3-methoxy-benzonitrile. This transformation is a common synthetic strategy. A variety of oxidizing agents can accomplish this, including potassium permanganate (KMnO₄) and chromium-based reagents. More modern methods often employ catalytic systems to achieve higher selectivity and milder reaction conditions. For instance, the oxidation of ethylbenzene derivatives to the corresponding acetophenones has been well-documented. rsc.org The choice of oxidant and conditions is crucial to prevent over-oxidation to a carboxylic acid or cleavage of the ethyl group.

Reduction: The ethyl group is a saturated alkyl chain and is therefore resistant to reduction under standard catalytic hydrogenation conditions that might, for example, reduce a nitrile group. Reduction of the ethyl moiety itself is not a common transformation. However, other functional groups in the molecule can be selectively reduced. For example, the nitrile group can be reduced to a primary amine (benzylamine) using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. ncert.nic.in Cobalt-based nanoparticles have shown high performance for the hydrogenation of benzonitrile to benzylamine. nih.gov

Table 2: Potential Transformations of the Ethyl Group

Transformation Product Type Example Reagents/Conditions Note Reference
Benzylic Oxidation Ketone (Acetyl group) KMnO₄, heat; CrO₃/H₂SO₄ Converts the ethyl group to an acetyl group. rsc.org
Nitrile Reduction Primary Amine H₂, Co-NPs; LiAlH₄ Reduces the nitrile group, leaving the ethyl group intact. ncert.nic.innih.gov

Catalyst-Mediated Transformations and Ligand Design Incorporating Benzonitrile Moieties

The benzonitrile unit, as present in this compound, is not merely a passive structural element. Its electronic properties and the ability of the nitrogen lone pair to coordinate with metals make it an active participant in catalyst-mediated reactions and a valuable component in ligand design.

The nitrile functional group is a useful precursor for further chemical transformations and can itself act as a ligand for transition metals in asymmetric catalysis. nih.gov The development of new catalysts and ligands is essential for creating efficient synthetic pathways to valuable products like pharmaceuticals. chemrxiv.orgnih.gov

Catalyst-Mediated Transformations: The cyano group of benzonitriles can undergo several important catalytic transformations:

Hydrogenation: As mentioned, catalytic hydrogenation can reduce the nitrile to a primary amine (benzylamine). This is a fundamental reaction for producing amines from readily available nitriles. nih.gov

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This process can be facilitated by catalysts to proceed under milder conditions. semanticscholar.org

Cycloadditions: The C≡N triple bond can participate in cycloaddition reactions to form various heterocyclic structures, which are prevalent in medicinal chemistry.

Ligand Design: The design of ligands is crucial for modulating the activity and selectivity of metal catalysts. frontiersin.org Benzonitrile moieties have been strategically incorporated into ligands to influence the outcome of catalytic reactions.

A notable example is the design of an electron-wielding benzonitrile ligand for Nickel-catalyzed cross-coupling reactions. In this context, the benzonitrile moiety acts as an electron-acceptor ligand that promotes the desired reductive elimination step over competing pathways like β-hydride elimination. chemrxiv.orgnih.gov Kinetic studies have shown that the benzonitrile part of the ligand plays a key role in stabilizing low-valent Nickel species, which are crucial intermediates in the catalytic cycle. chemrxiv.org Furthermore, the unique electronic nature of the benzonitrile group allows it to serve as a side-bound ligand, further stabilizing catalytic intermediates. chemrxiv.org

Axially chiral benzonitriles have also been utilized, where both the cyano and a hydroxyl group can act as coordinating sites for transition metals, enabling their use as catalysts or ligands in asymmetric synthesis. nih.gov This dual functionality highlights the versatility of the benzonitrile scaffold in modern catalyst design.

Table 3: Role of Benzonitrile Moieties in Catalysis

Application Role of Benzonitrile Catalytic System Example Function Reference
Ligand Design Electron-Accepting Ligand Bidentate benzonitrile-containing ligand for Ni-catalysis Promotes reductive elimination, stabilizes low-valent Ni chemrxiv.orgnih.gov
Asymmetric Catalysis Coordinating Group Axially chiral biaryl benzonitriles CN and OH groups serve as ligands for transition metals nih.gov
Synthetic Precursor Reactant Cobalt nanoparticle-catalyzed hydrogenation Transformation of nitrile to primary amine nih.gov

Crystal Engineering and Supramolecular Chemistry Involving 3 Methoxy 4 Ethyl Benzonitrile and Its Derivatives

Design and Synthesis of Co-crystals and Polymorphs

The design of co-crystals involves combining a target molecule, such as 3-Methoxy-4-ethyl-benzonitrile, with a second molecule (a coformer) to create a new crystalline solid with potentially different physical properties. The nitrile group on the benzonitrile (B105546) ring is a key functional group in this context, as it is a competent hydrogen bond acceptor.

Co-crystal Design: The synthesis of co-crystals often involves solution crystallization, where the target molecule and a selected coformer are dissolved in a suitable solvent, followed by slow evaporation. For a molecule like this compound, potential coformers would be molecules with strong hydrogen bond donor groups, such as carboxylic acids or phenols. The methoxy (B1213986) group's oxygen atom can also act as a hydrogen bond acceptor, adding another layer of control.

Recent research has demonstrated the precise recognition of various benzonitrile derivatives by supramolecular macrocycles through co-crystallization. nih.gov In these "key-lock" complexes, the benzonitrile guest is bound within the cavity of a host macrocycle through multiple non-covalent interactions. nih.gov This approach highlights the potential for creating highly ordered, complex structures involving benzonitrile derivatives.

Polymorphism: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each polymorph exhibiting different physical properties. The specific arrangement of this compound molecules in the solid state would be sensitive to crystallization conditions such as solvent, temperature, and pressure. The conformational flexibility of the ethyl group and the potential for different hydrogen bonding motifs could lead to the formation of multiple polymorphs. Studies on other functionalized organic molecules, such as certain chalcone derivatives, have shown that different substitution patterns can lead to the formation of polymorphs, driven by subtle differences in intermolecular interactions.

Analysis of Hydrogen Bonding Networks and Their Influence on Crystal Stability

Hydrogen bonds are highly directional and are among the most important interactions for controlling molecular assembly in crystals. researchgate.net In the case of this compound, several potential hydrogen bonding interactions could dictate its crystal packing.

The primary hydrogen bond acceptor is the nitrogen atom of the nitrile group (-C≡N). It can accept hydrogen bonds from suitable donors. In the absence of a strong donor in the molecule itself, it relies on intermolecular interactions, either with other this compound molecules through weaker C-H···N interactions or with coformers in a co-crystal. The nitrile group is a well-established hydrogen bond acceptor in complex networks. rsc.org

The methoxy group (-OCH₃) provides an additional hydrogen bond acceptor site at its oxygen atom. This allows for more complex hydrogen-bonding networks to form. Studies of related methoxy-substituted compounds show that C-H···O interactions are common features in their crystal packing. researchgate.net

The stability of the resulting crystal structure is highly dependent on the strength and geometry of these hydrogen bonds. Strong interactions, like O-H···N or N-H···O, are known to create robust one-, two-, or three-dimensional networks that significantly enhance the thermal and physical stability of crystals. researchgate.net The table below summarizes potential hydrogen bond interactions relevant to this compound.

Donor Group (on Coformer or Self)Acceptor Group (on this compound)Interaction TypeExpected Influence on Stability
O-H (e.g., from a carboxylic acid)-C≡NStrong Hydrogen Bond (O-H···N)High
N-H (e.g., from an amide)-C≡NStrong Hydrogen Bond (N-H···N)High
C-H (aromatic or alkyl)-C≡NWeak Hydrogen Bond (C-H···N)Moderate
O-H (e.g., from a phenol)-OCH₃Strong Hydrogen Bond (O-H···O)High
C-H (aromatic or alkyl)-OCH₃Weak Hydrogen Bond (C-H···O)Moderate

Investigation of π-π Stacking Interactions and Other Non-Covalent Forces in Solid State

Aromatic rings, such as the benzene (B151609) ring in this compound, can interact through π-π stacking. These interactions are crucial for the stabilization of crystal structures containing aromatic systems. The nature of the substituents on the ring significantly modulates the strength and geometry of these interactions.

The this compound molecule has both an electron-donating group (the ethyl group) and a group with mixed effects (the methoxy group), as well as an electron-withdrawing group (the nitrile group). This electronic substitution pattern influences the quadrupole moment of the aromatic ring and thus the nature of its stacking. Popular models suggest that electron-withdrawing groups can enhance stacking interactions by reducing the electrostatic repulsion between the π-electron clouds of the stacked rings. acs.org

In the solid state, π-π stacking can manifest in several geometries, including:

Face-to-face (sandwich): Where the rings are parallel and directly on top of one another.

Parallel-displaced: Where the rings are parallel but offset from one another.

T-shaped (edge-to-face): Where the edge of one ring points towards the face of another.

Computational and experimental studies on substituted benzene dimers show that all of these configurations are significant, and their relative energies are tuned by the substituents. acs.org For instance, the benzene ring of one benzonitrile molecule can engage in a π-π stacking interaction with the fluorene moiety of a host macrocycle, with a typical distance of around 3.4 Å, which contributes significantly to the stability of the resulting complex. nih.gov The interplay between these stacking forces and the hydrogen bonds discussed previously will ultimately determine the final crystal structure.

Exploitation of Supramolecular Assemblies for Tunable Material Properties

By understanding and controlling the non-covalent interactions governing the crystal structure of this compound and its derivatives, it is possible to create supramolecular assemblies with tailored material properties. The ability to form specific, predictable assemblies is the foundation for designing molecular materials with desired optical, electronic, or mechanical characteristics.

For example, the alignment of nitrile groups, which have a large dipole moment, can lead to materials with interesting dielectric properties. The formation of co-crystals can be used to modify key properties like solubility and melting point, which is of particular importance in the pharmaceutical and specialty chemicals industries.

Furthermore, the creation of porous supramolecular networks, using molecules like this compound as building blocks, could lead to materials for gas storage or separation. Hierarchical structures can be built by using the voids within a self-assembled network to host guest molecules, leading to advanced functional materials. mpg.de The self-assembly of carbazole-cored molecules has been shown to form stacked supramolecular structures, indicating that complex organic molecules can be designed to form predictable polymeric assemblies in the solid state. acs.org This principle could be extended to derivatives of this compound to create novel functional materials.

Advanced Applications of 3 Methoxy 4 Ethyl Benzonitrile in Materials Science and Interdisciplinary Fields

Precursor in Polymer Chemistry and Advanced Composites

The nitrile group (C≡N) is a valuable functional group in polymer science, known for imparting desirable properties such as high thermal stability, chemical resistance, and strong intermolecular dipole-dipole interactions. While direct polymerization studies of 3-Methoxy-4-ethyl-benzonitrile are not extensively documented, its structural motifs are highly relevant to the synthesis of high-performance polymers, particularly poly(aryl ether nitrile)s (PAENs).

PAENs are a class of engineering thermoplastics celebrated for their excellent mechanical strength and thermal stability. researchgate.net They are typically synthesized via nucleophilic substitution polycondensation reactions between a dihalobenzonitrile compound and an aromatic dihydroxy compound. google.com The presence of the ether linkages provides chain flexibility, while the nitrile groups contribute to the polymer's rigidity, high glass transition temperature (Tg), and solvent resistance. The methoxy (B1213986) (-OCH3) and ethyl (-CH2CH3) groups on the this compound structure could be incorporated to modify polymer solubility, processability, and interlayer adhesion in advanced composites.

Table 1: General Properties of Poly(aryl ether nitrile)s (PAENs)

Property Typical Value/Characteristic Significance in Advanced Materials
Glass Transition Temp. (Tg) 180 - 260 °C High thermal stability, suitable for high-temperature applications.
Tensile Strength 80 - 120 MPa Excellent mechanical robustness for structural components.
Solubility Soluble in polar aprotic solvents (NMP, DMAc) Facilitates processing and fabrication of films, fibers, and coatings. researchgate.net
Dielectric Constant Low (2.5 - 3.5) Suitable for use as an insulating material in electronics.
Chemical Resistance High Durable in harsh chemical environments.

Role in Organic Electronics and Optoelectronic Materials

The inherent polarity and π-conjugated system of benzonitrile (B105546) derivatives make them attractive building blocks for materials in organic electronics and optoelectronics.

The cyano group is a strong electron-withdrawing group, which, when combined with electron-donating groups like methoxy and ethyl on a benzene (B151609) ring, creates a "push-pull" system. This electronic structure is fundamental to designing molecules with significant nonlinear optical (NLO) properties. Such materials are crucial for applications like frequency doubling and optical switching. uevora.pt Furthermore, carbazole-benzonitrile derivatives have been investigated as universal host materials for highly efficient blue phosphorescent organic light-emitting diodes (OLEDs), demonstrating the utility of the benzonitrile core in managing charge transport. rsc.org

In the field of liquid crystals (LCs), the rigid, rod-like shape and strong dipole moment of the cyano group are highly advantageous. chemscene.com These features promote the formation of ordered mesophases (e.g., nematic, smectic) that can be manipulated by external electric fields, the foundational principle of liquid crystal displays (LCDs). ajchem-a.combeilstein-journals.org While specific liquid crystalline properties of this compound have not been detailed, its molecular structure is analogous to many known LC compounds, suggesting its potential as a component in novel liquid crystal mixtures. scholarsresearchlibrary.comresearchgate.net

Utility as a Building Block in Complex Chemical Synthesis

The reactivity of both the nitrile group and the substituted aromatic ring makes this compound a versatile intermediate in multi-step organic synthesis.

Benzonitrile and its derivatives are key intermediates in the production of a wide array of chemicals, including dyes, rubber chemicals, and agrochemicals. medcraveonline.com The nitrile group can be chemically transformed into various other functional groups, providing significant synthetic flexibility. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations allow the benzonitrile core to be integrated into more complex molecular architectures. While specific examples tracing back to this compound are not prevalent in the literature, the general synthetic utility of benzonitriles is well-established for creating specialized molecules. organic-chemistry.org

The 3,4-disubstituted benzonitrile scaffold is a recognized pharmacophore present in numerous biologically active molecules. A prominent example is found in the synthesis of the oral anti-inflammatory drug Apremilast (Otezla), which is used to treat psoriasis and psoriatic arthritis. researchgate.netgoogle.com A key intermediate in the synthesis of Apremilast is the structurally similar compound, 3-Ethoxy-4-methoxybenzonitrile (B1661997) . chemdad.comcphi-online.comgoogle.comchemicalbook.comcphi-online.comsharingtechcn.com This intermediate is constructed from precursors like 3-hydroxy-4-methoxybenzaldehyde and undergoes several transformations to build the final API. google.compatsnap.com

The use of this close analog highlights the value of the 3-alkoxy-4-methoxybenzonitrile framework in medicinal chemistry. chemdad.com The specific substituents on the aromatic ring are crucial for molecular recognition and binding to the biological target, in this case, phosphodiesterase 4 (PDE4). google.com This underscores the potential of this compound as a building block for the discovery of new pharmaceutical agents. mallakchemicals.com

Table 2: Role of the Analog 3-Ethoxy-4-methoxybenzonitrile in Apremilast Synthesis

Precursor Key Intermediate Final API Therapeutic Use
3-Hydroxy-4-methoxybenzaldehyde 3-Ethoxy-4-methoxybenzonitrile Apremilast Anti-inflammatory (Psoriasis, Psoriatic Arthritis) researchgate.netgoogle.com

Potential in Catalysis and Ligand Development

The nitrogen atom of the nitrile group possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to transition metals. wikipedia.org Benzonitrile and its derivatives are known to form coordination complexes with a variety of metals, including palladium, ruthenium, copper, and nickel. rochester.eduatamanchemicals.comresearchgate.net These complexes are often used as valuable synthetic intermediates because the nitrile ligand is "labile," meaning it can be easily displaced by a stronger ligand. rochester.eduatamanchemicals.com This property allows for the generation of reactive, solvated metal centers that can then be used in catalysis.

For example, bis(benzonitrile)palladium dichloride, PdCl2(PhCN)2, is a common and commercially available catalyst precursor that provides a source of soluble PdCl2 in organic solvents. atamanchemicals.com The specific substituents on the benzonitrile ring, such as the methoxy and ethyl groups in this compound, can modulate the electronic properties of the ligand. This can influence the stability and reactivity of the resulting metal complex, potentially fine-tuning its catalytic activity for specific organic transformations like cross-coupling reactions or hydrogenations. Research into related compounds like 4-benzyloxy-3-methoxybenzonitrile has pointed to their intended use in preparing organometallic complexes for applications in nanoelectronics, further highlighting the potential of this class of molecules in ligand development. researchgate.net

Table 3: Potential Applications of Benzonitrile Derivatives as Ligands

Metal Center Complex Type Potential Application
Palladium (Pd) PdCl2(PhCN)2 Cross-coupling reactions (e.g., Suzuki, Heck) atamanchemicals.com
Ruthenium (Ru) [Ru(NH3)5(NCPh)]n+ Model complexes for studying electron transfer wikipedia.org
Nickel (Ni) Ni-C5H5(PPh3)(NCC6H4R) Nonlinear optics, catalysis uevora.pt
Copper (Cu) [Cu(MeCN)4]+ General synthetic intermediate wikipedia.org

Q & A

Q. How can reaction monitoring tools (e.g., in-situ IR) optimize large-scale synthesis of this compound?

  • Methodology : In-situ IR tracks nitrile group stability during reactions. Process Analytical Technology (PAT) ensures real-time control of parameters (pH, temperature) to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.